Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride typically involves the condensation of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride can be compared with other similar compounds such as:
- Ethyl 2-methylpyridine-4-carboxylate hydrochloride
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1196146-89-0 |
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Molecular Formula |
C8H12ClN3O2 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)pyrimidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)6-3-4-10-7(5-9)11-6;/h3-4H,2,5,9H2,1H3;1H |
InChI Key |
LWSGOTHRZFEITP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)CN.Cl |
Origin of Product |
United States |
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